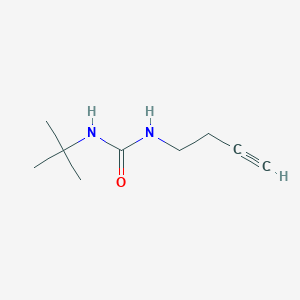
1-(But-3-yn-1-yl)-3-(tert-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-yn-1-yl)-3-(tert-butyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound is a urea derivative that has a unique structure, making it an interesting target for research.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
The interaction of urea derivatives with cyclodextrins has been studied for their potential in forming binary complexes and functioning as molecular devices. In particular, the urea-linked cyclodextrin compounds exhibit photoisomerization capabilities, where the structural change from E to Z isomer (and vice versa) can be controlled by light exposure. This characteristic suggests applications in the development of molecular switches and storage devices, leveraging the reversible structural transformations of these complexes (Lock et al., 2004).
Molecular Recognition and Binding Studies
The study of urea derivatives extends to their role in molecular recognition, where they serve as key components in forming complexes with amino acids and biogenic amines. Urea-functionalized calixarenes, for instance, demonstrate the ability to selectively bind omega-amino acids and biogenic amines, showcasing their utility in designing receptors for these compounds. This ability to form specific interactions with biological molecules indicates potential applications in sensing and separation technologies (Ballistreri et al., 2003).
Synthesis of Novel Compounds
Research into urea derivatives also encompasses the synthesis of new compounds with unique structures and functionalities. For instance, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from urea derivatives showcases the versatility of urea as a functional group in facilitating the formation of novel heterocyclic compounds. Such synthetic pathways offer new avenues for developing materials with potential applications in pharmaceuticals and materials science (Wellmar, 1998).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-but-3-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-6-7-10-8(12)11-9(2,3)4/h1H,6-7H2,2-4H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHACSTUSWXGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


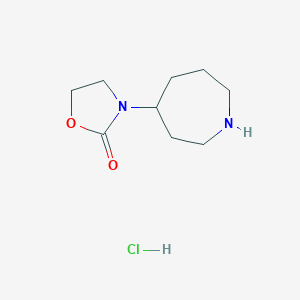
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)
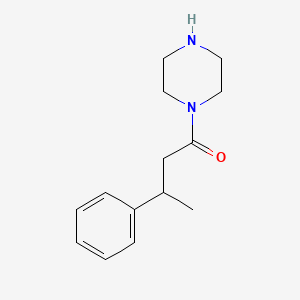
![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)
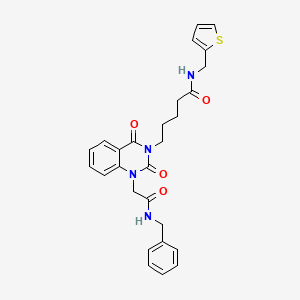
![5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2589208.png)
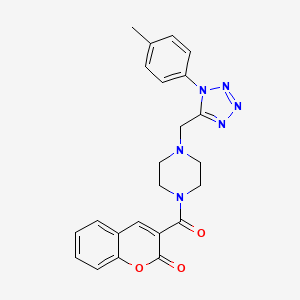
![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)
![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)
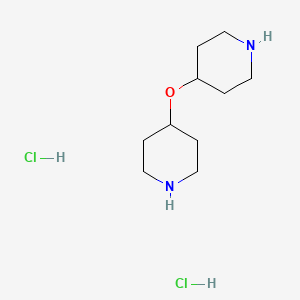

![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)